molecular formula C14H13N5O2S B2947118 2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide CAS No. 2034533-51-0

2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide

Cat. No. B2947118
M. Wt: 315.35
InChI Key: LALZFSJSDCULKQ-UHFFFAOYSA-N
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Description

2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods that require attention to detail and precision to ensure the purity of the final product.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring, followed by a coupling reaction to attach the nicotinamide moiety.

Starting Materials
2-bromo-5-methoxynicotinonitrile, sodium azide, copper sulfate, sodium ascorbate, 2-(prop-2-yn-1-yl)thiophene, N,N-dimethylformamide, triethylamine, methanol, acetic acid, diethyl ethe

Reaction
Step 1: Synthesis of 2-(prop-2-yn-1-yl)thiophene by reacting 2-bromo-5-methoxynicotinonitrile with triethylamine and 2-(prop-2-yn-1-yl)thiophene in N,N-dimethylformamide., Step 2: Formation of the triazole ring by reacting 2-(prop-2-yn-1-yl)thiophene with sodium azide in the presence of copper sulfate and sodium ascorbate in methanol., Step 3: Coupling reaction to attach the nicotinamide moiety by reacting the triazole intermediate with nicotinamide in acetic acid and diethyl ether.

Mechanism Of Action

The mechanism of action of 2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide involves the inhibition of specific enzymes and proteins involved in various cellular processes. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.

Biochemical And Physiological Effects

2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, a programmed cell death process. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been found to exhibit anticancer, neuroprotective, and anti-inflammatory properties, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the research of 2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide. One direction is the development of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the investigation of this compound's potential as an antibacterial and antifungal agent. Further studies are also needed to determine the safety and efficacy of this compound in vivo and its potential as a drug candidate for various diseases.

Scientific Research Applications

2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide has potential applications in various scientific fields such as medicinal chemistry, drug discovery, and cancer research. This compound has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It also has potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-21-14-11(4-2-6-15-14)13(20)16-8-10-9-19(18-17-10)12-5-3-7-22-12/h2-7,9H,8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALZFSJSDCULKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide

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